2-Bromo-6-methylphenylboronic Acid
Description
2-Bromo-6-methylphenylboronic acid (CAS: 1261229-85-9) is a boronic acid derivative with the molecular formula C₇H₇BBrO₂ and a molecular weight of 217.85 g/mol. Its structure features a bromine atom at the ortho position (C2) and a methyl group at the meta position (C6) relative to the boronic acid group (-B(OH)₂) on the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science . The methyl group enhances steric stability, while the bromine atom serves as a directing group for further functionalization.
Properties
Molecular Formula |
C7H8BBrO2 |
|---|---|
Molecular Weight |
214.85 g/mol |
IUPAC Name |
(2-bromo-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BBrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3 |
InChI Key |
BPQPRWFBVCLOQH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1Br)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylphenylboronic acid typically involves the borylation of an aryl halide. One common method is the reaction of 2-bromo-6-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the hydrolysis of reactive intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and other oxygenated derivatives.
Substitution: Aryl amines, aryl thiols, etc..
Scientific Research Applications
2-Bromo-6-methylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues and Substituent Effects
The reactivity and applications of 2-bromo-6-methylphenylboronic acid are influenced by its substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Reactivity and Stability in Cross-Coupling Reactions
- Electron-Withdrawing vs. Methyl Groups (e.g., this compound): Provide steric protection to the boron center, improving stability during storage and reaction . Chloro Substituents (e.g., 2-Bromo-6-chloro-3-methylphenylboronic acid): Introduce halogen diversity for sequential functionalization while moderately increasing molecular weight .
Positional Effects :
Research Findings and Mechanistic Insights
Protodeboronation Resistance
Studies on boronic acids (e.g., 3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid) reveal that electron-withdrawing groups (e.g., F, Cl) increase susceptibility to protodeboronation under acidic conditions. In contrast, methyl groups reduce this risk by stabilizing the boron center through steric effects .
Crystal Packing and Intermolecular Interactions
Co-crystallization studies (e.g., p-phenylenediboronic acid with aromatic amine N-oxides) demonstrate that bromine and methyl groups participate in C–H⋯B and B⋯π interactions, influencing solid-state stability and solubility .
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